

Theoretical Exploration of 2-Hydroxy-6-methylNicotinic Acid: A Computational Guide

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Compound of Interest

Compound Name: **2-Hydroxy-6-methylNicotinic acid**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of **2-Hydroxy-6-methylNicotinic acid**. While direct theoretical studies on this specific molecule are limited in publicly available literature, this document leverages data from closely related analogs, primarily 6-methylNicotinic acid, to outline a robust framework for its computational analysis. The methodologies and findings presented herein serve as a foundational reference for researchers engaged in the design and development of pharmaceuticals and other bioactive molecules derived from this structural motif.

Molecular and Physicochemical Properties

2-Hydroxy-6-methylNicotinic acid, with the chemical formula $C_7H_7NO_3$, is a derivative of nicotinic acid (niacin or vitamin B3). Its structure, featuring a pyridine ring substituted with hydroxyl, methyl, and carboxylic acid groups, suggests unique electronic and reactive characteristics pertinent to medicinal chemistry.

Table 1: Physicochemical Properties of **2-Hydroxy-6-methylNicotinic Acid** and Related Compounds

Property	2-Hydroxy-6-methylnicotinic acid	6-Methylnicotinic acid	2,4-Dihydroxy-6-methylnicotinic acid
Molecular Formula	C ₇ H ₇ NO ₃	C ₇ H ₇ NO ₂	C ₇ H ₇ NO ₄
Molecular Weight	153.136 g/mol	137.14 g/mol	169.13 g/mol
CAS Number	38116-61-9	3222-47-7	846557-80-0
IUPAC Name	6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid	6-methylpyridine-3-carboxylic acid	4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid

Theoretical and Computational Studies: A Framework Based on Analogs

In the absence of extensive dedicated computational studies on **2-Hydroxy-6-methylnicotinic acid**, a robust understanding of its electronic and structural properties can be extrapolated from theoretical analyses of its close analog, 6-methylnicotinic acid.

Computational Methodology

Theoretical calculations for nicotinic acid derivatives are typically performed using Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational expense for organic molecules.

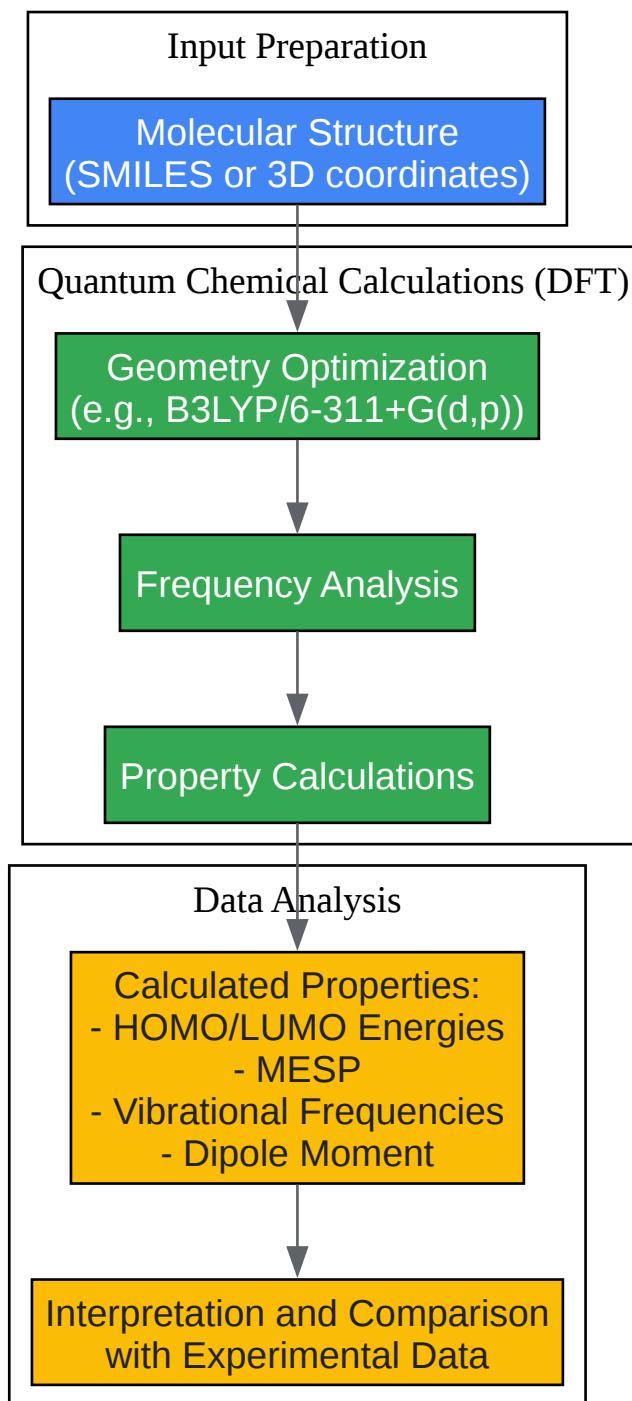
Experimental Protocol: Quantum Chemical Calculations

A typical computational workflow for analyzing nicotinic acid derivatives involves the following steps:

- Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. The X-ray diffraction data of the compound, if available, can be used as a starting point for the optimization.
- Method and Basis Set Selection: A common and effective combination for this class of molecules is the B3LYP (Becke's three-parameter hybrid exchange functional with the Lee-

Yang-Parr correlation functional) and a 6-311+G(d,p) basis set.

- Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to aid in the interpretation of experimental infrared (IR) and Raman spectra.
- Calculation of Molecular Properties: A range of electronic and structural properties are then computed, including:
 - Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides insight into the molecule's stability.
 - Molecular Electrostatic Potential (MESP): The MESP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
 - Dipole Moment and Polarizability: These properties describe the molecule's response to an external electric field.
 - Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate charge delocalization and hyperconjugative interactions within the molecule.
- Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian.



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Caption: A generalized workflow for the DFT-based theoretical analysis of organic molecules.

Key Theoretical Descriptors for 6-Methylnicotinic Acid

Studies on 6-methylnicotinic acid have provided valuable quantitative data that can serve as a benchmark for theoretical investigations into **2-Hydroxy-6-methylnicotinic acid**.

Table 2: Calculated Properties of 6-Methylnicotinic Acid

Property	Calculated Value
Optimized Geometry	Non-planar skeleton
HOMO Energy	Data not explicitly provided in abstracts
LUMO Energy	Data not explicitly provided in abstracts
HOMO-LUMO Energy Gap	A key parameter for understanding molecular activity
Dipole Moment	Calculated value available in full studies
Mean Polarizability $\langle\alpha\rangle$	95.953 a.u.
First Static Hyperpolarizability (β)	Calculated value available in full studies

Note: Specific energy values for HOMO, LUMO, and dipole moment are typically found within the body of the full research articles and are not always present in the abstracts.

Structural Insights from X-ray Crystallography

Experimental data from single-crystal X-ray diffraction of 6-methylnicotinic acid reveals important structural features that can be compared with computationally optimized geometries.

Table 3: Crystallographic Data for 6-Methylnicotinic Acid

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	3.8788(8) Å
b	13.634(3) Å
c	6.1094(12) Å
β	90.51(3)°
Molecular Geometry	All non-H atoms are nearly coplanar (r.m.s. deviation = 0.0087 Å)
Intermolecular Interactions	O—H…N hydrogen bonding and π–π stacking

The crystal structure is stabilized by intermolecular O-H--N and C-H--O hydrogen bonds. The observation of a nearly planar structure in the crystalline state provides a valuable reference for validating the results of gas-phase geometry optimizations from DFT calculations.

Vibrational Analysis

A combination of experimental spectroscopic data and quantum chemical calculations allows for a detailed assignment of the vibrational modes of the molecule.

Experimental Protocol: Vibrational Spectroscopy and Analysis

- Experimental Spectra: Record the Fourier-Transform Infrared (FTIR) and FT-Raman spectra of the compound.
- Theoretical Spectra: Calculate the harmonic vibrational frequencies using DFT (e.g., at the B3LYP/6-311+G(d,p) level).
- Scaling: The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation. They are typically scaled by an appropriate factor to improve agreement with the experimental data.

- Potential Energy Distribution (PED) Analysis: Perform a PED analysis to determine the contribution of different internal coordinates (bond stretching, angle bending, etc.) to each normal mode of vibration. This allows for a precise and unambiguous assignment of the observed spectral bands.

For 6-methylnicotinic acid, a good agreement between experimental and calculated vibrational modes has been observed, validating the computational approach.

Conclusion and Future Directions

The theoretical study of **2-Hydroxy-6-methylnicotinic acid** can be effectively approached using the computational methodologies that have been successfully applied to its close analog, 6-methylnicotinic acid. Density Functional Theory calculations, particularly at the B3LYP/6-311+G(d,p) level of theory, provide a powerful tool for investigating its structural, electronic, and vibrational properties.

Future research should focus on performing these detailed theoretical calculations specifically for **2-Hydroxy-6-methylnicotinic acid**. This would involve:

- A thorough conformational analysis to identify the most stable isomer(s).
- Calculation of a full set of molecular properties and comparison with the data for 6-methylnicotinic acid to understand the electronic effects of the additional hydroxyl group.
- Simulation of its reactivity and potential interactions with biological targets through molecular docking and dynamics studies.

By combining the computational framework outlined in this guide with experimental validation, a deeper understanding of the physicochemical properties and potential applications of **2-Hydroxy-6-methylnicotinic acid** can be achieved, thereby supporting its development in pharmaceutical and materials science.

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